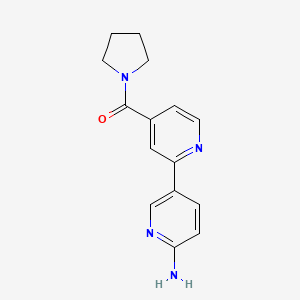![molecular formula C16H22N4O2S B5679970 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5679970.png)
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds bearing the 1,2,4-oxadiazole ring, like the mentioned chemical, typically involves multi-step reactions starting from organic acids, esters, hydrazides, and further conversion to oxadiazole derivatives. For instance, compounds with structural similarities were synthesized by converting organic acids into corresponding esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols, which were then reacted with suitable piperidine derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride (Khalid et al., 2016).
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) studies are common approaches to characterize the molecular structure of 1,2,4-oxadiazole derivatives. These techniques provide detailed insights into the compound's crystal structure, molecular geometry, and intermolecular interactions. For example, Şahin et al. (2012) characterized a compound with a similar oxadiazole structure, revealing its molecular conformation and stabilization through hydrogen bonds and π…π interactions (Şahin et al., 2012).
Chemical Reactions and Properties
The reactivity of 1,2,4-oxadiazole derivatives is influenced by their functional groups and the nature of substituents. These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and more, leading to a wide range of biological activities. The study by Rehman et al. (2018) highlights the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, demonstrating their potential as anticancer agents (Rehman et al., 2018).
Propriétés
IUPAC Name |
[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-4-15-18-13(10-23-15)16(21)20-7-5-12(6-8-20)9-14-17-11(2)22-19-14/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUXHSGMHPYFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCC(CC2)CC3=NOC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5679889.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzamide](/img/structure/B5679898.png)
![5-(2-methoxybenzoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5679901.png)

![4,9-dihydro-2H-[1,3]thiazolo[4,5-b][1,5]benzodiazepin-2-one](/img/structure/B5679908.png)
![N,N-dimethyl-3-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazin-1-yl]propan-1-amine](/img/structure/B5679916.png)


![2-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5679958.png)


![3,5-dichloro-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5679967.png)

![(3R*,4R*)-3,4-dimethyl-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-pyrrolidinol](/img/structure/B5679982.png)